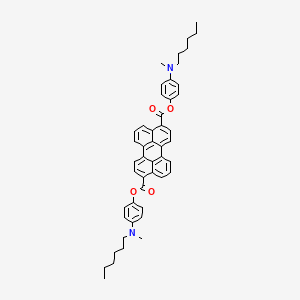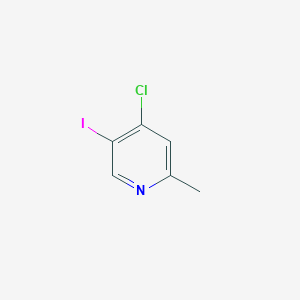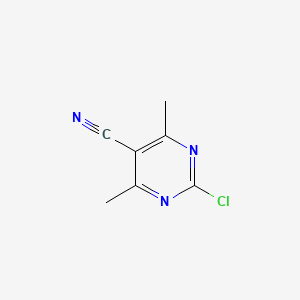
Bis(4-(hexyl(methyl)amino)phenyl) perylene-3,9-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-(hexyl(methyl)amino)phenyl) perylene-3,9-dicarboxylate is a chemical compound with the molecular formula C48H50N2O4 and a molecular weight of 718.92 g/mol . This compound is known for its unique structure, which includes a perylene core substituted with hexyl(methyl)amino groups. It is commonly used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(hexyl(methyl)amino)phenyl) perylene-3,9-dicarboxylate typically involves the reaction of perylene-3,9-dicarboxylic acid with 4-(hexyl(methyl)amino)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with the amine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.
化学反应分析
Types of Reactions
Bis(4-(hexyl(methyl)amino)phenyl) perylene-3,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced perylene derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of perylene quinones, while substitution reactions can yield various substituted perylene derivatives.
科学研究应用
Bis(4-(hexyl(methyl)amino)phenyl) perylene-3,9-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent dye and in the synthesis of other complex organic molecules.
Biology: Employed in biological imaging due to its fluorescent properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
作用机制
The mechanism of action of Bis(4-(hexyl(methyl)amino)phenyl) perylene-3,9-dicarboxylate is largely dependent on its application. In biological systems, its fluorescent properties allow it to be used as a marker for imaging. In electronic applications, its ability to transport charge makes it useful in devices like OLEDs and OPVs. The molecular targets and pathways involved vary based on the specific use case .
相似化合物的比较
Similar Compounds
Perylene diimides: These compounds share a similar perylene core but differ in their substituents.
Perylene tetracarboxylic dianhydride: Another perylene derivative with different functional groups.
Uniqueness
Bis(4-(hexyl(methyl)amino)phenyl) perylene-3,9-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific fluorescence or electronic characteristics .
属性
CAS 编号 |
89133-10-8 |
|---|---|
分子式 |
C48H50N2O4 |
分子量 |
718.9 g/mol |
IUPAC 名称 |
bis[4-[hexyl(methyl)amino]phenyl] perylene-3,9-dicarboxylate |
InChI |
InChI=1S/C48H50N2O4/c1-5-7-9-11-31-49(3)33-19-23-35(24-20-33)53-47(51)43-29-27-41-38-16-14-18-40-44(30-28-42(46(38)40)37-15-13-17-39(43)45(37)41)48(52)54-36-25-21-34(22-26-36)50(4)32-12-10-8-6-2/h13-30H,5-12,31-32H2,1-4H3 |
InChI 键 |
RYCYROMMYSFJGA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCN(C)C1=CC=C(C=C1)OC(=O)C2=CC=C3C4=C5C(=CC=C4)C(=CC=C5C6=C3C2=CC=C6)C(=O)OC7=CC=C(C=C7)N(C)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclopentane-1,7'-quinoline]-3'-carboxylate](/img/structure/B13103511.png)
![4-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103514.png)




![(1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride](/img/structure/B13103542.png)
![2H-Isoindole, 1-[2,4-bis(1-methylethyl)phenyl]-6-bromo-](/img/structure/B13103543.png)
![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13103552.png)


